4-(Hydroxymethyl)furan-3-carboxylic acid
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Overview
Description
4-(Hydroxymethyl)furan-3-carboxylic acid is a furan derivative that has garnered significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by a furan ring substituted with a hydroxymethyl group at the 4-position and a carboxylic acid group at the 3-position. Its unique structure imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)furan-3-carboxylic acid typically involves the oxidation of 4-(hydroxymethyl)furan. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of biomass-derived furfural. This process is advantageous due to the renewable nature of the starting material and the relatively mild reaction conditions required. The use of catalysts such as vanadium pentoxide (V2O5) or molybdenum trioxide (MoO3) can enhance the efficiency and selectivity of the oxidation process .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid, resulting in the formation of furan-3,4-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, yielding 4-(hydroxymethyl)furan-3-methanol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), vanadium pentoxide (V2O5), molybdenum trioxide (MoO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Furan-3,4-dicarboxylic acid.
Reduction: 4-(Hydroxymethyl)furan-3-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)furan-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex furan derivatives and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for the development of biosensors.
Medicine: The compound has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of biodegradable plastics, resins, and coatings.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor of certain enzymes, thereby modulating metabolic pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
4-(Hydroxymethyl)furan-3-carboxylic acid can be compared with other furan derivatives such as:
Furan-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
5-Hydroxymethylfurfural (HMF): Contains a hydroxymethyl group at the 5-position and an aldehyde group at the 2-position.
Furan-3,4-dicarboxylic acid: Contains two carboxylic acid groups at the 3- and 4-positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
88550-24-7 |
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Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
4-(hydroxymethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C6H6O4/c7-1-4-2-10-3-5(4)6(8)9/h2-3,7H,1H2,(H,8,9) |
InChI Key |
ZQOHZOYHFHPRBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CO1)C(=O)O)CO |
Origin of Product |
United States |
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